N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid
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Overview
Description
N'-[(Z)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid is an intriguing compound known for its diverse chemical properties and potential applications in various fields. This compound features a complex molecular structure, characterized by the presence of bromine, hydroxyl, and methoxy groups. It holds significant interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid typically involves a multi-step process. One common route begins with the bromination of 4-hydroxy-5-methoxybenzaldehyde to introduce the bromine atom. This is followed by condensation with N-methylhydrazinecarbothioamide under specific conditions to form the desired hydrazonothioic acid derivative. Optimal reaction conditions often include controlled temperatures and the use of suitable solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. Automation and optimization of reaction parameters can enhance efficiency and cost-effectiveness. Purification processes, such as recrystallization or chromatography, are crucial to achieving the desired purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: : Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions may lead to the formation of corresponding amines or hydrazides.
Substitution: : The bromine atom can be substituted with other nucleophiles to create a range of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: : Nucleophiles such as amines, thiols, or halides can be used, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: : Yields sulfoxides or sulfones.
Reduction: : Produces amines or hydrazides.
Substitution: : Generates a variety of substituted derivatives, expanding the compound's versatility.
Scientific Research Applications
Chemistry
In chemistry, N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid serves as a building block for synthesizing complex molecules. Its unique structure facilitates the creation of novel compounds for further study.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it valuable in biochemical research. It can act as a probe or a modulator in studies investigating cellular pathways and molecular mechanisms.
Medicine
In medicine, researchers explore its potential as a pharmaceutical agent. Its interactions with specific molecular targets could pave the way for new therapeutic strategies, particularly in areas like cancer treatment or antimicrobial therapy.
Industry
Industrial applications may include its use as an intermediate in the synthesis of advanced materials or specialty chemicals. Its reactivity and functional groups make it a versatile precursor in manufacturing processes.
Mechanism of Action
The mechanism by which N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid exerts its effects involves binding to specific molecular targets These interactions can modulate enzymatic activities or cellular signaling pathways, leading to desired biological outcomes
Comparison with Similar Compounds
Comparison with Other Similar Compounds
When compared to similar compounds, N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid stands out due to its unique combination of functional groups. Similar compounds may include:
N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid
N'-[(Z)-(3-bromo-4-hydroxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid
N'-[(Z)-(3-bromo-5-hydroxy-4-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid
Each of these compounds shares structural similarities but differs in the position or presence of substituents, impacting their reactivity and applications.
Properties
IUPAC Name |
1-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2S/c1-12-10(17)14-13-5-6-3-7(11)9(15)8(4-6)16-2/h3-5,15H,1-2H3,(H2,12,14,17)/b13-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQSUNIWUBOAHK-ACAGNQJTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC(=C(C(=C1)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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